

# Application of BMS-795311 in Atherosclerosis Research Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	BMS-795311	
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## Introduction

BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP) with an IC50 of 4 nM[1]. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL and LDL). Inhibition of CETP is a therapeutic strategy aimed at raising HDL-cholesterol (HDL-C) levels and lowering low-density lipoprotein-cholesterol (LDL-C) levels, thereby potentially reducing the risk of atherosclerosis. While specific studies on BMS-795311 in atherosclerosis models are not extensively documented in publicly available literature, its mechanism of action as a CETP inhibitor allows for the extrapolation of its potential applications based on the well-documented effects of other CETP inhibitors in preclinical and clinical research.

These application notes provide a comprehensive overview of the expected effects of **BMS-795311** in atherosclerosis research, drawing on data from other potent CETP inhibitors such as anacetrapib, evacetrapib, and torcetrapib. Detailed protocols for evaluating the efficacy of CETP inhibitors in relevant animal models are also provided.

# **Mechanism of Action in Atherosclerosis**



The primary mechanism by which **BMS-795311** is expected to impact atherosclerosis is through the inhibition of CETP, leading to favorable alterations in the lipid profile. This involves:

- Increased HDL-C Levels: By blocking the transfer of cholesteryl esters from HDL, CETP inhibitors lead to an accumulation of larger, cholesterol-rich HDL particles in circulation[1][2].
- Decreased LDL-C Levels: Reduced transfer of cholesteryl esters to VLDL particles, the precursors of LDL, results in lower circulating levels of LDL-C[1][2].
- Enhanced Reverse Cholesterol Transport (RCT): By increasing HDL-C levels, CETP
  inhibitors are hypothesized to promote the efflux of cholesterol from peripheral tissues,
  including macrophages in atherosclerotic plaques, and its transport back to the liver for
  excretion[1][3][4]. This is a key anti-atherogenic process.
- Potential Anti-inflammatory and Antioxidant Effects: HDL particles possess anti-inflammatory and antioxidant properties[5][6]. By increasing the concentration and potentially improving the function of HDL, CETP inhibitors may also exert beneficial effects on vascular inflammation, a critical component of atherosclerosis.

# Data Presentation: Efficacy of CETP Inhibitors in Preclinical Models

The following tables summarize quantitative data from studies on various CETP inhibitors in animal models of atherosclerosis. These results provide an indication of the expected efficacy of **BMS-795311**.

Table 1: Effects of CETP Inhibitors on Plasma Lipids in Animal Models



CETP Inhibitor	Animal Model	Dose	Duration	% Change in HDL-C	% Change in Non- HDL- C/LDL-C	Referenc e(s)
Torcetrapib	New Zealand White Rabbits	30 mg/kg/day	16 weeks	+263%	No significant difference	[7]
Anacetrapi b	APOE*3Lei den.CETP Mice	0.03 - 30 mg/kg/day	21 weeks	+30% to +86%	-24% to -45%	[2]
Anacetrapi b	CETP Transgenic Mice (Chow Diet)	Five doses over 2.5 days	2.5 days	+71%	Not Reported	[2]
Anacetrapi b	CETP Transgenic Mice (High- Fat Diet)	Five doses over 2.5 days	2.5 days	+172%	Not Reported	[2]
Evacetrapi b	Human apoAI/CET P double transgenic mice	30 mg/kg (oral)	8 hours post-dose	+129.7%	Not Reported	[8]

Table 2: Effects of CETP Inhibitors on Atherosclerosis Development in Animal Models



CETP Inhibitor	Animal Model	Treatment Duration	Reduction in Aortic Atheroscler osis	Key Findings	Reference(s
Torcetrapib	New Zealand White Rabbits	16 weeks	60%	Lesion area strongly correlated with the ratio of total cholesterol to HDL-C.	[7]
Anacetrapib	APOE*3Leide n.CETP Mice	21 weeks	Dose- dependent reduction	Improved plaque stability. Reduction in atheroscleros is was independently associated with non-HDL-C levels.	[9]
Dalcetrapib	Normolipidem ic Rabbits	Not Specified	Significant reduction	Reduced atheroscleros is development.	[9]

# **Experimental Protocols**

The following are detailed protocols for evaluating the efficacy of a CETP inhibitor like **BMS-795311** in atherosclerosis research models. As mice do not naturally express CETP, the use of transgenic mice expressing human CETP is essential for in vivo studies[10][11]. Rabbits are also a suitable model as they naturally express CETP[7][12].



# Protocol 1: In Vivo Efficacy Assessment in Human CETP Transgenic Mice

Objective: To evaluate the effect of **BMS-795311** on plasma lipid profiles and atherosclerosis development in human CETP transgenic (hCETPtg) mice.

#### **Animal Model:**

- Human CETP transgenic mice on a C57BL/6 background[11].
- Wild-type littermates can serve as controls.

#### Materials:

- BMS-795311
- Vehicle for drug formulation (e.g., 0.5% methylcellulose or polyethylene glycol 400/water)[13]
   [14]
- Atherogenic diet (e.g., Western diet containing 0.2% cholesterol)
- Blood collection supplies (e.g., EDTA-coated tubes)
- Lipid analysis kits (for total cholesterol, HDL-C, LDL-C, triglycerides)
- Aortic perfusion and tissue fixation reagents (e.g., PBS, formalin)
- Oil Red O stain for lipid deposition analysis

#### Procedure:

- Animal Acclimation and Grouping:
  - Acclimate 8-10 week old male hCETPtg mice for at least one week.
  - Randomly assign mice to a vehicle control group and one or more BMS-795311 treatment groups (n=10-15 mice per group). A dose-response study (e.g., 3, 10, 30 mg/kg/day) is recommended[11].



- · Diet and Drug Administration:
  - Feed all mice an atherogenic diet throughout the study.
  - Administer BMS-795311 or vehicle daily via oral gavage for a period of 12-16 weeks.
- Blood Sampling and Lipid Analysis:
  - Collect blood samples from the tail vein or retro-orbital sinus at baseline and at regular intervals (e.g., every 4 weeks) and at the end of the study[11].
  - Separate plasma by centrifugation.
  - Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using commercial enzymatic kits[10][11].
- Atherosclerosis Assessment:
  - At the end of the treatment period, euthanize the mice.
  - Perfuse the vasculature with PBS followed by 10% buffered formalin.
  - Excise the aorta from the heart to the iliac bifurcation.
  - Clean the aorta of surrounding adipose and connective tissue.
  - Perform en face analysis by staining the entire aorta with Oil Red O to quantify the total atherosclerotic lesion area.
  - For analysis of the aortic root, embed the proximal aorta in OCT medium, prepare serial cryosections, and stain with Oil Red O to measure lesion area.
- Data Analysis:
  - Compare lipid profiles and atherosclerotic lesion areas between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

# **Protocol 2: Cholesterol Efflux Capacity Assay**



Objective: To determine the effect of **BMS-795311** treatment on the ability of HDL in plasma to accept cholesterol from macrophages.

Principle: This assay measures a key step in reverse cholesterol transport[2].

#### Materials:

- J774 or RAW 264.7 macrophage cell line
- Cell culture medium (e.g., DMEM with 10% FBS)
- [3H]-cholesterol
- ACAT inhibitor (e.g., Sandoz 58-035)
- ApoB-depleted plasma from treated and control animals
- Scintillation fluid and counter

#### Procedure:

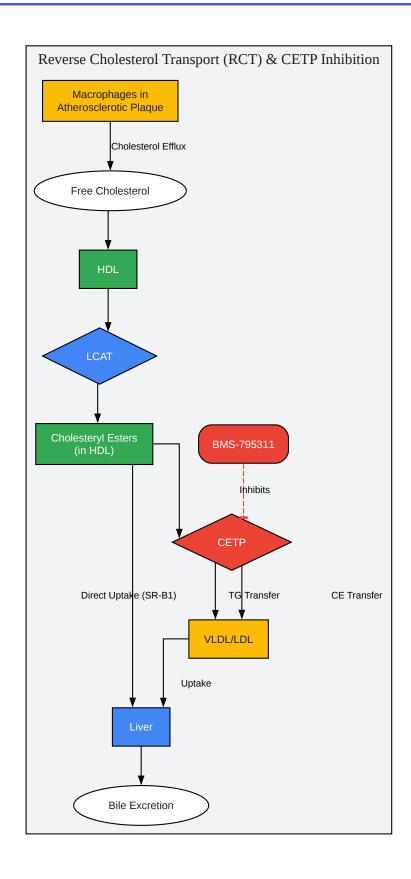
- Macrophage Cholesterol Loading:
  - Plate macrophages in 24-well plates and grow to confluence.
  - Label the cells with [3H]-cholesterol in serum-containing medium for 24-48 hours.
  - Equilibrate the labeled cells in serum-free medium containing an ACAT inhibitor for 18-24 hours to ensure the tracer is in the plasma membrane pool.
- Cholesterol Efflux:
  - Prepare apoB-depleted plasma from blood samples of BMS-795311-treated and control animals.
  - Incubate the cholesterol-loaded macrophages with various dilutions of the apoB-depleted plasma (e.g., 1-5%) for 4-6 hours.
- Quantification:



- Collect the supernatant (containing effluxed cholesterol).
- Lyse the cells with a suitable buffer (e.g., 0.1 N NaOH).
- Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of cholesterol efflux as: (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) x 100.
  - o Compare the cholesterol efflux capacity of plasma from treated and control groups.

# **Mandatory Visualizations**

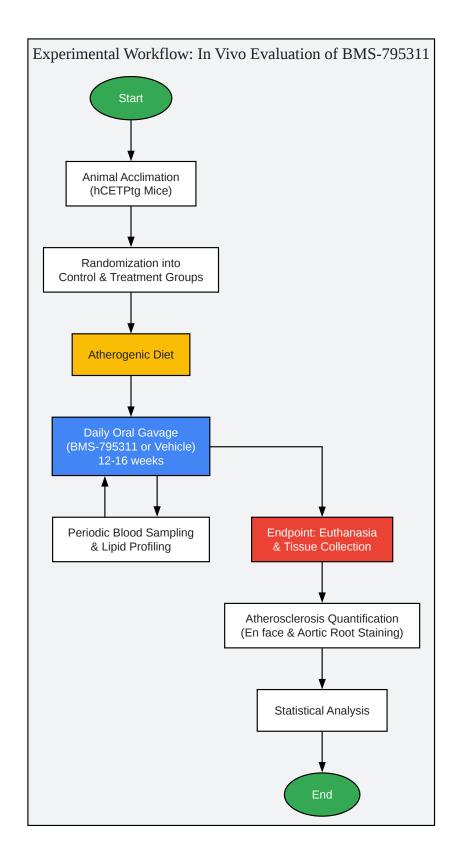




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Caption: Mechanism of CETP inhibition by **BMS-795311** in the reverse cholesterol transport pathway.





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Caption: Workflow for evaluating the anti-atherosclerotic efficacy of **BMS-795311** in a mouse model.

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